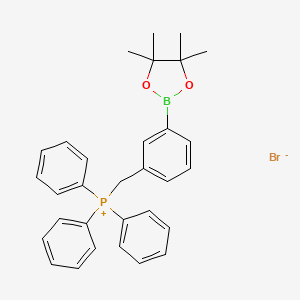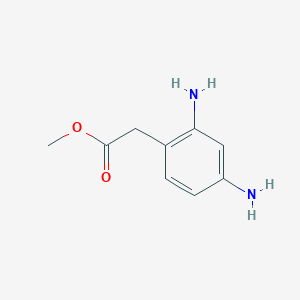
3-Cloro-2-etoxi-5-(trifluorometil)piridina
Descripción general
Descripción
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C8H7ClF3NO and its molecular weight is 225.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Agroquímicos
3-Cloro-2-etoxi-5-(trifluorometil)piridina: es un intermediario clave en la síntesis de varios agroquímicos. Sus derivados de trifluorometilpiridina (TFMP) se utilizan ampliamente en la protección de cultivos, ofreciendo un control efectivo de plagas. La combinación única de las propiedades fisicoquímicas del flúor y las características del anillo de piridina contribuyen a la actividad biológica de estos compuestos .
Industria Farmacéutica
En el sector farmacéutico, los derivados de TFMP, incluida la This compound, se incorporan a los ingredientes activos. Se ha encontrado que estos compuestos están presentes en varios productos farmacéuticos aprobados para el mercado y están en ensayos clínicos para posibles medicamentos nuevos. Su papel es crucial debido al impacto de los átomos de flúor en la actividad biológica .
Medicina Veterinaria
De manera similar a los productos farmacéuticos humanos, los derivados de TFMP también se utilizan en la medicina veterinaria. Actúan como ingredientes activos en tratamientos para animales, mejorando la eficacia de los medicamentos veterinarios. La presencia de la porción TFMP ha llevado a la aprobación de productos veterinarios y sigue siendo un área de investigación activa .
Desarrollo de Productos Químicos Orgánicos Fluorados
El desarrollo de compuestos orgánicos que contienen flúor, como la This compound, es un área de investigación en crecimiento. Estos compuestos son fundamentales para avanzar en los campos de los agroquímicos, los productos farmacéuticos y los materiales funcionales debido a sus efectos significativos en las actividades biológicas y las propiedades físicas .
Intermediario Químico para Productos de Protección de Cultivos
Este compuesto tiene una alta demanda como intermediario químico para sintetizar varios productos de protección de cultivos. Los métodos de síntesis para sus derivados, como la 2,3-dicloro-5-(trifluorometil)piridina, están bien documentados y son críticos para la producción de varios pesticidas .
Materiales Funcionales
Las propiedades únicas de los derivados de TFMP se explotan en la creación de materiales funcionales. Estos materiales encuentran aplicaciones en diversas industrias, incluidas la electrónica y los recubrimientos, donde las propiedades de los compuestos fluorados brindan ventajas distintas .
Mecanismo De Acción
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients .
Mode of Action
It is likely that the compound interacts with its targets through its trifluoromethylpyridine moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives play a significant role in the agrochemical and pharmaceutical industries .
Result of Action
It is known that the compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients, suggesting it may have a broad range of effects depending on the final product .
Action Environment
It is known that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines can significantly impact their chemical reactivity, physico-chemical behavior, and biological activity .
Análisis Bioquímico
Biochemical Properties
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways and processes.
Cellular Effects
The effects of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses and functions. Additionally, 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can affect the expression of specific genes, thereby influencing the production of proteins and other biomolecules essential for cellular activities.
Molecular Mechanism
At the molecular level, 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in the conformation and activity of the target molecules, thereby affecting their function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can undergo degradation over time, leading to changes in its activity and effectiveness. Additionally, long-term exposure to 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can result in cumulative effects on cellular function, potentially leading to alterations in cellular processes and pathways.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions . At high doses, 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can exhibit toxic or adverse effects, potentially leading to cellular damage and dysfunction.
Metabolic Pathways
3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the production of intermediate metabolites, which can further participate in biochemical reactions and processes. Additionally, 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine can affect the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine within cells and tissues are critical for its activity and function. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall activity, potentially leading to changes in cellular processes and functions.
Propiedades
IUPAC Name |
3-chloro-2-ethoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAARDOAOJIKJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454962.png)





![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)





![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)

